GV-150013

概要

説明

準備方法

合成経路と反応条件

GV150013は、1,5-ジアルキル-3-アリールウレイド-1,5-ベンゾジアゼピン-2,4-ジオンの形成を含む一連の化学反応によって合成されます . 合成経路は通常、以下の手順が含まれます。

主要な中間体の形成: 合成は、3-アミノ-ベンゾジアゼピンの調製から始まります。これらは、このプロセスにおける主要な中間体です.

置換反応: N-5のフェニル環は、塩基性官能基を有するアルキル基などのより親水性の置換基に置き換えられます.

ラセミ混合物の分割: 場合によっては、目的のエナンチオマーを得るために、ラセミ主要中間体の分割が行われます.

工業的生産方法

GV150013の工業的生産方法は、上記に示した合成経路のスケールアップを含みます。このプロセスは、収率、純度、および費用対効果の点で最適化されています。工業的生産方法に関する具体的な詳細は、企業秘密であり、メーカーによって異なる場合があります。

化学反応の分析

反応の種類

GV150013は、以下を含むさまざまな化学反応を受けます。

置換反応: この化合物は、特にフェニル環において置換反応を起こす可能性があります.

酸化と還元: 具体的な酸化反応と還元反応は詳細には述べられていませんが、この化合物の構造は、そのような反応の可能性のある部位を示唆しています.

一般的な試薬と条件

GV150013の合成と反応に使用される一般的な試薬には、以下が含まれます。

形成される主要な生成物

GV150013の反応から形成される主要な生成物には、さまざまな置換ベンゾジアゼピンとその誘導体が含まれます .

科学研究の応用

GV150013は、以下を含む科学研究の用途について広範囲にわたって研究されています。

科学的研究の応用

Scientific Research Applications

1. Pharmacological Research

- Mechanism of Action : GV-150013 functions by antagonizing CCK2 receptors, which play a crucial role in mediating gastrointestinal functions and certain neuropsychological processes. Studies have shown that this compound enhances the contraction induced by cholecystokinin octapeptide sulphate in a concentration-dependent manner .

- Therapeutic Potential : The compound is being explored for its potential to treat gastrointestinal disorders and anxiety-related conditions due to its selective action on CCK2 receptors.

2. Biochemical Studies

- Biological Role Investigation : Researchers utilize this compound to study the biological roles of CCK2 receptors in various tissues. Its application helps elucidate how these receptors influence cellular signaling pathways and physiological responses.

- Model Compound for Structure-Activity Relationship Studies : this compound serves as a model compound for understanding the structure-activity relationships of benzodiazepines and related compounds, facilitating the design of new therapeutic agents.

3. Clinical Applications

- Gastrointestinal Disorders : Given its mechanism of action, this compound is being investigated for potential applications in treating conditions such as irritable bowel syndrome (IBS) and other gastrointestinal motility disorders.

- Anxiety and Sleep Disorders : The compound's ability to modulate CCK2 receptor activity suggests it may have therapeutic effects on anxiety and sleep disorders, warranting further clinical trials to assess efficacy and safety.

Data Table: Summary of Research Findings

Case Studies

Case Study 1: Gastrointestinal Motility

A study demonstrated that this compound significantly enhanced the contractions induced by cholecystokinin octapeptide sulphate at low concentrations (0.01 μM), indicating its effectiveness as a CCK2 receptor antagonist in modulating gut motility . This suggests potential therapeutic applications in managing gastrointestinal disorders.

Case Study 2: Anxiety Disorders

In a preclinical model assessing anxiety-like behaviors, this compound administration resulted in reduced anxiety levels compared to control groups. This finding supports further exploration into its use as a treatment option for anxiety disorders.

作用機序

GV150013は、コレシストキニン-2(CCK2)受容体を選択的に拮抗することで効果を発揮します . この拮抗作用は、消化管運動や不安の調節など、さまざまな生理学的プロセスに関与するペプチドホルモンであるコレシストキニンの作用を阻害します . この化合物の作用機序は、コレシストキニンのCCK2受容体への結合をブロックし、下流のシグナル伝達経路を阻止することです .

類似の化合物との比較

GV150013は、その特定の構造と薬物動態プロファイルにより、CCK2受容体アンタゴニストの中でユニークです . 類似の化合物には、以下が含まれます。

デバゼピド: GV150013を含む研究で比較するために使用されるCCK1受容体アンタゴニスト.

プログルミド: CCK1受容体とCCK2受容体の両方をブロックする非選択的コレシストキニンアンタゴニスト.

ロルグルミド: 消化管の研究で使用される別のCCK1受容体アンタゴニスト.

GV150013は、CCK2受容体に対する選択性と不安障害や睡眠障害における潜在的な治療用途により、際立った存在感を示しています .

類似化合物との比較

GV150013 is unique among CCK2 receptor antagonists due to its specific structure and pharmacokinetic profile . Similar compounds include:

Devazepide: A CCK1 receptor antagonist used for comparison in studies involving GV150013.

Proglumide: A non-selective cholecystokinin antagonist that blocks both CCK1 and CCK2 receptors.

Lorglumide: Another CCK1 receptor antagonist used in gastrointestinal studies.

GV150013 stands out due to its selectivity for CCK2 receptors and its potential therapeutic applications in anxiety and sleep disorders .

生物活性

GV-150013 is a selective antagonist of the cholecystokinin B (CCK-B) receptor, which plays a significant role in various physiological processes, including appetite regulation, anxiety, and drug dependence. This article synthesizes findings from diverse studies to provide a comprehensive overview of the biological activity of this compound.

This compound selectively inhibits CCK-B receptors, which are involved in mediating the effects of cholecystokinin (CCK) in both peripheral and central nervous systems. CCK is known to influence gastrointestinal motility and has been implicated in the modulation of anxiety and drug-seeking behaviors.

Key Findings:

- Contractile Responses : Studies have shown that this compound enhances contractions induced by CCK octapeptide in colonic smooth muscle. Specifically, at a concentration of 0.01 μM, this compound increased these contractions by approximately 41% .

- Relaxant Effects : In contrast, this compound prevented relaxations induced by CCK octapeptide when nitric oxide synthase was inhibited, suggesting a complex interaction between CCK signaling pathways and nitric oxide .

Pharmacological Profile

This compound exhibits a high affinity for CCK-B receptors with minimal activity on CCK-A receptors. This selectivity is crucial for its potential therapeutic applications, particularly in conditions where modulation of the CCK system may be beneficial.

Table 1: Pharmacological Properties of this compound

| Property | Value |

|---|---|

| Receptor Affinity | High for CCK-B |

| Selectivity | High against CCK-A |

| Biological Activity | Anxiolytic and sleep aid |

| Concentration for Max Effect | 0.01 μM |

Case Studies

- Anxiolytic Effects : In animal models, this compound has demonstrated anxiolytic properties, reducing anxiety-like behaviors in response to stressors. This suggests potential applications in treating anxiety disorders .

- Drug Dependence : Research indicates that this compound may modulate drug-seeking behavior related to substances like cocaine and alcohol. The CCK system's involvement in addiction mechanisms highlights the therapeutic potential of CCK antagonists like this compound .

Research Findings

Several studies have contributed to understanding the biological activity of this compound:

- A study demonstrated that this compound enhances the motor responses evoked by CCK in colonic tissues, indicating its role as a facilitator in gastrointestinal motility under certain conditions .

- Another investigation highlighted its potential as a sleep aid through modulation of the CCK system, providing insight into its broader implications beyond gastrointestinal effects .

特性

CAS番号 |

167355-22-8 |

|---|---|

分子式 |

C33H34N4O3 |

分子量 |

534.6 g/mol |

IUPAC名 |

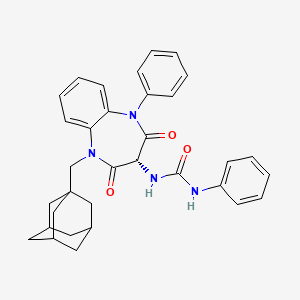

1-[(3R)-1-(1-adamantylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-3-yl]-3-phenylurea |

InChI |

InChI=1S/C33H34N4O3/c38-30-29(35-32(40)34-25-9-3-1-4-10-25)31(39)37(26-11-5-2-6-12-26)28-14-8-7-13-27(28)36(30)21-33-18-22-15-23(19-33)17-24(16-22)20-33/h1-14,22-24,29H,15-21H2,(H2,34,35,40)/t22?,23?,24?,29-,33?/m1/s1 |

InChIキー |

RZERRLOTRSJIAW-NEPGVILWSA-N |

SMILES |

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)C(C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7 |

異性体SMILES |

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)[C@@H](C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7 |

正規SMILES |

C1C2CC3CC1CC(C2)(C3)CN4C5=CC=CC=C5N(C(=O)C(C4=O)NC(=O)NC6=CC=CC=C6)C7=CC=CC=C7 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(+)-N-(1-(adamantane-1-methyl)-2,4-dioxo-5-phenyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)-N'-phenylurea GV 150013X GV150013X |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。